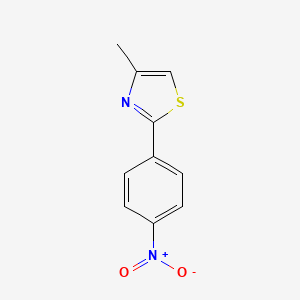

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” is a complex organic compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound also contains a nitrophenyl group, which is a phenyl ring (a variant of benzene) that has a nitro group (-NO2) attached to it .

Synthesis Analysis

While specific synthesis methods for “4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” are not available, thiazole compounds are generally synthesized through the reaction of α-haloketones with thioamides . The nitrophenyl group can be introduced through nitration, a process that involves the substitution of a hydrogen atom by a nitro group.Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” would be characterized by the presence of a thiazole ring, a nitrophenyl group, and a methyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Thiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-(4-nitrophenyl)-1,3-thiazole” would depend on its exact structure. Thiazole compounds are generally stable and have low reactivity. They are polar due to the presence of nitrogen and sulfur atoms in the ring .Aplicaciones Científicas De Investigación

Biodegradation and Environmental Applications

Thiazole compounds have been studied for their role in environmental bioremediation. For instance, certain microorganisms capable of degrading similar nitrophenyl derivatives have been isolated, highlighting the potential of these compounds in environmental cleanup processes. The degradation pathways often lead to the formation of less toxic intermediates, such as catechol, indicating the microbial chemotaxis and biodegradation capabilities towards nitrophenyl compounds (Bhushan et al., 2000).

Anticancer and Antifungal Applications

Research on thiazole derivatives has shown significant anticandidal and anticancer activities. For example, specific nitro-substituted thiazolyl hydrazone derivatives demonstrated effective anticandidal activity against Candida utilis and promising anticancer properties against MCF-7 cancer cells (Altıntop et al., 2014). These findings suggest that modifications in the thiazole structure can lead to compounds with potential therapeutic applications.

Chemosensor Development

Thiazole-based fluorophores have been explored for their applications in detecting metal ions, such as aluminum (III), due to their selective binding and fluorescence properties. Such compounds are promising for the development of selective Al3+ detectors, which could be useful in biological and environmental monitoring (Lambert et al., 2000). This research underscores the versatility of thiazole derivatives in creating sensitive and selective sensors for metal ions.

Material Science and Corrosion Inhibition

Thiazole compounds are also investigated for their potential as corrosion inhibitors, offering a promising approach to protecting materials from degradation. Theoretical calculations have been used to predict the corrosion inhibiting activities of thiazole derivatives, demonstrating the relationship between their molecular properties and inhibitory effectiveness (Koparir, 2022).

Antimicrobial Activity

Some thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing moderate activity against certain bacterial and fungal species. This suggests their potential use in developing new antimicrobial agents (Vinusha et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole is currently unknown . More research is needed to understand how factors such as temperature, pH, and presence of other molecules affect the activity of this compound.

Propiedades

IUPAC Name |

4-methyl-2-(4-nitrophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJCMCZSVYVDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)

![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2570826.png)

![4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2570833.png)

![4-(Propylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2570834.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2570842.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)